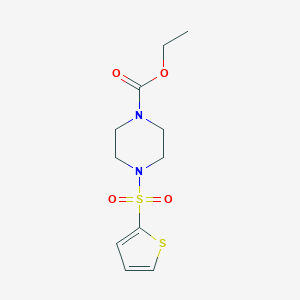

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-thiophen-2-ylsulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S2/c1-2-17-11(14)12-5-7-13(8-6-12)19(15,16)10-4-3-9-18-10/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPMWODVOPSICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and 2-thienylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in the sulfonyl-linked aromatic/heterocyclic group. A comparative analysis is provided below:

Notes:

- The 2-thienylsulfonyl group confers unique electronic properties due to thiophene’s aromaticity and sulfur atom, enhancing binding to enzymes with hydrophobic pockets (e.g., kinases) .

Critical Analysis of Research Findings

- Extrapolations are based on structural homology.

- Gaps : Solubility and pharmacokinetic data (e.g., plasma protein binding, half-life) for ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate remain unreported in the literature.

Biological Activity

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate features a piperazine ring substituted with a thienyl sulfonyl group and an ethyl ester. The molecular structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 270.32 g/mol

Synthesis

The synthesis of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate typically involves the reaction of piperazine derivatives with thienyl sulfonyl chlorides in the presence of a base. The process can be optimized to yield high purity and yield of the desired compound.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide derivatives, including those similar to Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate. These compounds have demonstrated efficacy against various bacterial strains, attributed to their ability to inhibit bacterial dihydropteroate synthase, a critical enzyme in folic acid biosynthesis.

| Compound | Microorganism | Activity (MIC) |

|---|---|---|

| Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Research has indicated that compounds containing sulfonamide moieties exhibit anticancer properties. Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results.

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate. Modifications to the piperazine ring or the sulfonamide group can significantly affect potency and selectivity.

- Key Modifications :

- Substituting different alkyl groups on the piperazine can enhance solubility and bioavailability.

- Altering the electronic properties of the thienyl ring may improve binding affinity to target enzymes.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of sulfonamide derivatives, including Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to enhanced antimicrobial properties. -

Case Study on Anticancer Effects :

In vitro studies assessing the anticancer effects of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate revealed that it effectively inhibited cell proliferation in several cancer cell lines. Further investigation into its mechanism of action suggested that it may act via apoptosis induction and cell cycle arrest.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate remains underexplored. Preliminary studies suggest moderate absorption with potential hepatic metabolism, indicating the need for further evaluation of its pharmacokinetic parameters using models such as ADME/Tox analysis.

Q & A

Q. Table 1: Key Reaction Conditions for Sulfonylation

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 50–80°C | |

| Solvent | DMF or acetonitrile | |

| Catalyst | Triethylamine (1.5 eq) | |

| Reaction Time | 6–12 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.